trans-3-Amino-cyclohexanol hydrochloride
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Overview
Description
trans-3-Amino-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.64 g/mol . It is a white to off-white crystalline solid that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-3-Amino-cyclohexanol hydrochloride typically involves the hydrogenation of 3-nitrocyclohexanol followed by acidification with hydrochloric acid . The reaction conditions include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation and acidification steps, with additional purification stages to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanol compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of trans-3-Amino-cyclohexanol hydrochloride involves its interaction with cellular components. It acts on mucous membranes, restoring the physiological clearance mechanisms of the respiratory tract by breaking up phlegm, stimulating mucus production, and enhancing the synthesis and release of surfactant by type II pneumocytes . This action helps in improving mucus transport and providing protection against infections and irritating agents .
Comparison with Similar Compounds
- trans-4-Aminocyclohexanol hydrochloride
- trans-2-Aminocyclohexanol hydrochloride
- cis-4-Aminocyclohexanol hydrochloride
- 3-Amino-1-adamantanol
Comparison: trans-3-Amino-cyclohexanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds . For instance, trans-4-Aminocyclohexanol hydrochloride is used in the synthesis of Ambroxol, a drug for respiratory conditions, but has different reactivity and applications .
Properties
IUPAC Name |
(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-GEMLJDPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733742 |
Source
|
Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-43-7 |
Source
|
Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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